
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium typically involves a multi-step process. The key steps include:
Formation of the Dimethylamino Phenyl Intermediate: This involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group.
Coupling with Ethyl Sulphonatobenzyl Amine: The intermediate is then reacted with ethyl sulphonatobenzyl amine under controlled conditions to form the desired product.
Cyclization and Final Assembly: The final step involves cyclization and assembly of the compound, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or other reduced forms.
科学的研究の応用
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used in textile and paper industries for coloring purposes.
作用機序
The compound exerts its effects through interactions with various molecular targets. The aromatic rings and functional groups allow it to bind to specific sites, influencing the behavior of molecules and cells. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Acid Blue 104: Another dye with similar structural features.
Acid Violet 49: Shares some functional groups and applications.
Uniqueness
Hydrogen (4-((4-(dimethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is unique due to its specific combination of functional groups and aromatic rings, providing distinct chemical properties and reactivity.
特性
CAS番号 |
94248-54-1 |
|---|---|
分子式 |
C39H41N3O6S2 |
分子量 |
711.9 g/mol |
IUPAC名 |
[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[phenyl(sulfo)methyl]amino]phenyl]methyl]-N-ethylanilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C39H41N3O6S2/c1-5-41(38(49(43,44)45)32-13-9-7-10-14-32)35-25-19-30(20-26-35)37(29-17-23-34(24-18-29)40(3)4)31-21-27-36(28-22-31)42(6-2)39(50(46,47)48)33-15-11-8-12-16-33/h7-28,38-39H,5-6H2,1-4H3,(H-,43,44,45,46,47,48) |
InChIキー |
MGMNJZUSGNRCSU-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




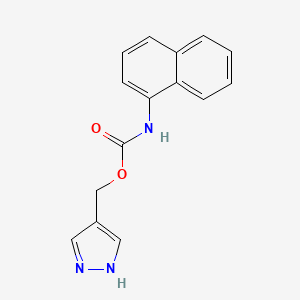

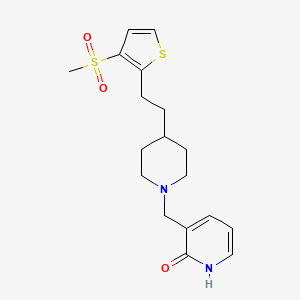
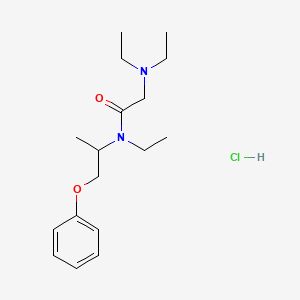
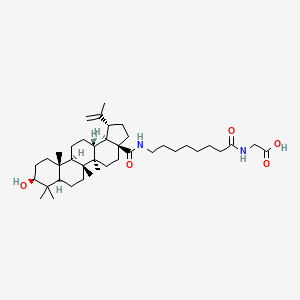
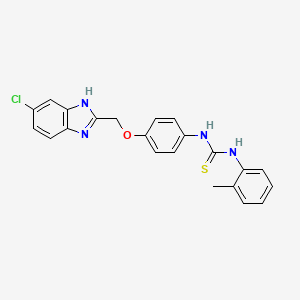




![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)

